7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to the seventh position of an imidazo[1,2-a]pyridine scaffold. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The mode of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to a variety of derivatives, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The optimization of similar compounds has focused on improving metabolic stability while controlling lipophilicity .
Result of Action
The functionalization of imidazo[1,2-a]pyridines can lead to a variety of derivatives with potential biological activities .
Action Environment
The reaction of similar compounds has been reported to occur under mild conditions and tolerate various functional groups .
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with receptor proteins, potentially acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of specific kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can modulate gene expression by interacting with DNA or histone-modifying enzymes, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained modulation of cellular signaling pathways and gene expression, indicating its potential for long-term therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic effects plateau beyond a certain dosage, while the risk of adverse effects increases with further dosage escalation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes or biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and histone-modifying enzymes, influencing gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism . The localization of this compound is often regulated by specific targeting signals or post-translational modifications that direct it to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods, including:
Condensation Reactions: These involve the reaction of suitable precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product, often under mild conditions.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, often optimized for yield, purity, and cost-effectiveness. Metal-free and aqueous synthesis methods have also been developed to provide more environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of a hydrogen atom or another substituent with a different group, often using electrophilic or nucleophilic reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the oxidation state of the compound.
Radical Reactions: These involve the formation of radical intermediates, which can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions can vary widely, from mild, room-temperature conditions to more extreme temperatures and pressures, depending on the desired transformation .
Major Products
The major products formed from these reactions often include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a core structure in the development of various pharmaceutical drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and GABA receptor agonists.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
7-(Trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug that acts on the central nervous system.
Saripidem: Another sedative-hypnotic drug with a similar structure.
Necopidem: A drug with anxiolytic properties.
Olprinone: A cardiotonic agent used in the treatment of heart failure.
Miroprofene: An anti-inflammatory drug.
Zolimidine: A drug used for its anti-ulcer properties.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPNGOKBBWGSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654003 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944580-91-0 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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